Sensory Profile Differentiation: Green Fruity-Watermelon Complex vs. Caramelic Furan Aldehydes
2-(5-Methylfuran-2-yl)butanal exhibits a distinctly different odor profile compared to the caramelic furan aldehydes commonly found in the same chemical class. Sensory evaluation at 10.00% concentration in dipropylene glycol reveals a complex profile comprising green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, and floral notes [1]. In contrast, 5-methylfurfural, a structurally related furan aldehyde, presents almond, caramel, and spicy characteristics [2]. This qualitative differentiation is further supported by a flavor descriptor database that associates 2-acetonyl-5-ethyl furan with sweet green melon rind, artichoke, tropical watermelon rind, and kiwi notes, establishing a structure-odor relationship for alkyl-substituted furans [3].
| Evidence Dimension | Odor profile complexity and character |
|---|---|
| Target Compound Data | Green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, floral (10% in dipropylene glycol) |
| Comparator Or Baseline | 5-Methylfurfural: Almond, caramel, spicy |
| Quantified Difference | Qualitative categorical shift: target compound provides fresh/green/fruity character; comparator provides sweet/warm/caramelic character |
| Conditions | Sensory evaluation; target compound at 10.00% in dipropylene glycol |
Why This Matters
Procurement of the incorrect furan aldehyde would deliver a caramelic or burnt note instead of the intended fresh green-watermelon character, requiring complete reformulation and revalidation of the flavor product.
- [1] Flavscents.com. 3-(5-methyl-2-furyl)butanal. Odor description at 10.00% in dipropylene glycol. View Source
- [2] PMC. Table 2: Volatile compounds identified in samples. 5-Methyl-furfural: Almond, caramel, spicy. 2016. View Source
- [3] Perflavory. Flavor Descriptor Listing for green. 2-acetonyl-5-ethyl furan: sweet green melon rind artichoke tropical watermelon rind kiwi starfruit winey. View Source
